N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods may involve the use of transition-metal-catalyzed reactions and organocatalytic methods, which provide robust techniques for constructing these complex heterocyclic structures .
Chemical Reactions Analysis
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isoindoline nucleus.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways. The isoindoline nucleus allows the compound to bind with high affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar chemical reactivity and biological activities.
Indole derivatives: While structurally different, indole derivatives also possess diverse biological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2-butyl-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-7-16-13(18)11-6-5-10(15-9(2)17)8-12(11)14(16)19/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI Key |
QJVGFWQTWBEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.